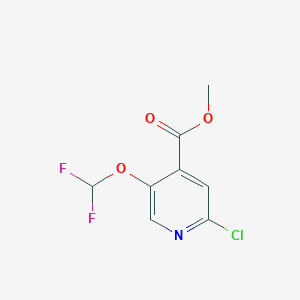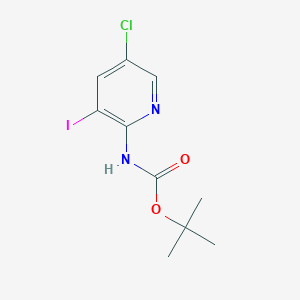
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-3-iodopyridine as the primary starting material.
Reaction with tert-Butyl Carbamate: The 5-chloro-3-iodopyridine is reacted with tert-butyl carbamate in the presence of a suitable base, such as cesium carbonate (Cs2CO3), and a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: 1,4-dioxane is commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbamate group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: Similar in structure but with different substitution patterns on the pyridine ring, which can affect its reactivity and applications .
- tert-Butyl carbamate: Lacks the pyridine ring and halogen substituents, making it less versatile in certain chemical reactions .
Conclusion
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for the synthesis of complex molecules
Properties
Molecular Formula |
C10H12ClIN2O2 |
|---|---|
Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
SFLSASNEDJWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
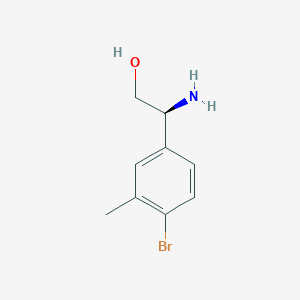
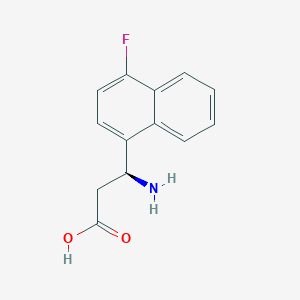
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
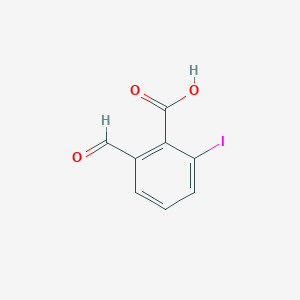
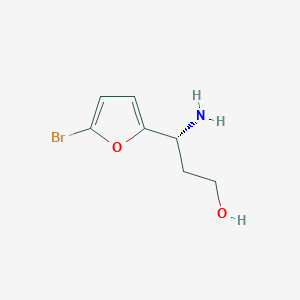
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
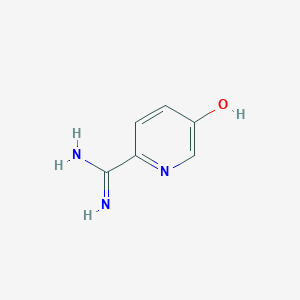
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
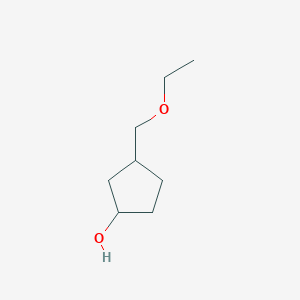
![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)
